Cas no 692726-55-9 (Ethanone, 1-(2,6-dichloro-3-quinolinyl)-)

Ethanone, 1-(2,6-dichloro-3-quinolinyl)-, is a quinoline-derived ketone compound characterized by its dichloro-substituted aromatic structure. This chemical is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of more complex heterocyclic systems. The presence of electron-withdrawing chlorine atoms at the 2- and 6-positions enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for pharmaceutical and agrochemical applications. Its well-defined molecular structure allows for precise functionalization, enabling the development of targeted bioactive molecules. The compound's stability under standard conditions further ensures reliable handling and storage in laboratory settings.
Ethanone, 1-(2,6-dichloro-3-quinolinyl)- structure
692726-55-9 structure
Product Name:Ethanone, 1-(2,6-dichloro-3-quinolinyl)-
CAS No:692726-55-9
MF:C11H7Cl2NO
MW:240.085380792618
CID:4148802
PubChem ID:24276113
Update Time:2025-06-08

Ethanone, 1-(2,6-dichloro-3-quinolinyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2,6-dichloro-3-quinolinyl)-
    • SB71953
    • 692726-55-9
    • 1-(2,6-Dichloroquinolin-3-yl)ethanone
    • Inchi: 1S/C11H7Cl2NO/c1-6(15)9-5-7-4-8(12)2-3-10(7)14-11(9)13/h2-5H,1H3
    • InChI Key: MAMWPSYRVYQETB-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC2C(N=C1Cl)=CC=C(Cl)C=2)C

Computed Properties

  • Exact Mass: 238.9904692Da
  • Monoisotopic Mass: 238.9904692Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 30Ų

Ethanone, 1-(2,6-dichloro-3-quinolinyl)- Pricemore >>

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Additional information on Ethanone, 1-(2,6-dichloro-3-quinolinyl)-

Ethanone, 1-(2,6-dichloro-3-quinolinyl)- (CAS No. 692726-55-9): An Overview of a Promising Compound in Medicinal Chemistry

Ethanone, 1-(2,6-dichloro-3-quinolinyl) (CAS No. 692726-55-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.

The quinoline scaffold is a well-known privileged structure in drug discovery, and modifications to this core structure can lead to compounds with enhanced pharmacological profiles. Ethanone, 1-(2,6-dichloro-3-quinolinyl) is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the quinoline ring, which can influence its binding affinity and selectivity towards various biological targets.

Recent research has highlighted the potential of Ethanone, 1-(2,6-dichloro-3-quinolinyl) in the treatment of various diseases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell cycle progression and apoptosis induction.

In addition to its anticancer properties, Ethanone, 1-(2,6-dichloro-3-quinolinyl) has shown promise in the treatment of infectious diseases. A study conducted by researchers at the University of California found that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The pharmacokinetic properties of Ethanone, 1-(2,6-dichloro-3-quinolinyl) have also been investigated. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, making it an attractive candidate for further development as a therapeutic agent. However, further research is needed to optimize its pharmacokinetic profile and reduce potential side effects.

In terms of safety and toxicity, preliminary studies suggest that Ethanone, 1-(2,6-dichloro-3-quinolinyl) is well-tolerated at therapeutic doses. However, as with any new compound, comprehensive safety evaluations are essential before it can be advanced to clinical trials. Ongoing preclinical studies are focused on assessing the long-term safety and efficacy of this compound in animal models.

The potential applications of Ethanone, 1-(2,6-dichloro-3-quinolinyl) extend beyond cancer and infectious diseases. Recent research has explored its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroinflammation reduction.

In conclusion, Ethanone, 1-(2,6-dichloro-3-quinolinyl) (CAS No. 692726-55-9) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further development in drug discovery programs. Continued research into its mechanisms of action and pharmacological properties will be crucial for realizing its full potential as a therapeutic agent.

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